Taxane Ia
Overview
Description
Taxane Ia is a member of the taxane family, a class of diterpenes originally identified from plants of the genus Taxus (yews). Taxanes are well-known for their potent anticancer properties, with paclitaxel (Taxol) and docetaxel (Taxotere) being the most prominent examples . This compound shares the characteristic tricyclic core structure of taxanes, which is crucial for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of taxanes, including Taxane Ia, typically involves complex multi-step processes due to their intricate structure and numerous chiral centers. One common approach is the two-phase total synthesis, which starts with the formation of the taxadiene core, followed by selective oxidations and functional group modifications . Key steps include:
- Formation of the taxadiene core via a Diels-Alder reaction.
- Site-selective allylic oxidations at specific carbon positions.
- Final sp3 C-H oxidations using dioxirane-mediated oxidation .
Industrial Production Methods: Industrial production of taxanes often relies on semi-synthetic routes, starting from naturally occurring precursors such as 10-deacetylbaccatin III, which is extracted from the needles of Taxus baccata . Advances in plant cell fermentation technology have also enabled the production of taxanes on a metric ton scale .
Chemical Reactions Analysis
Types of Reactions: Taxane Ia undergoes various chemical reactions, including:
Oxidation: Selective oxidation at specific carbon positions to introduce functional groups.
Reduction: Reduction of ketones or other functional groups to alcohols.
Substitution: Nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions:
Oxidation: Dioxirane, m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Organolithium reagents, Grignard reagents.
Major Products: The major products formed from these reactions include various oxidized and functionalized derivatives of this compound, which can be further modified for specific applications .
Scientific Research Applications
Taxane Ia, like other taxanes, has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine:
Chemistry: Used as a model compound for studying complex organic synthesis and reaction mechanisms.
Biology: Investigated for its role in stabilizing microtubules and disrupting cell division.
Medicine: Explored for its potential as an anticancer agent, similar to paclitaxel and docetaxel.
Mechanism of Action
The principal mechanism of action of Taxane Ia involves the stabilization of microtubules, which are essential for cell division. This compound binds to the GDP-bound tubulin in microtubules, preventing their depolymerization and thereby inhibiting cell division . This action disrupts the mitotic spindle formation, leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
Paclitaxel (Taxol): A well-known anticancer drug with a similar mechanism of action.
Docetaxel (Taxotere): Another prominent taxane used in chemotherapy.
Cabazitaxel: Used for treating hormone-refractory prostate cancer.
Uniqueness of Taxane Ia: this compound is unique due to its specific structural modifications and functional groups, which may confer distinct biological activities and therapeutic potential compared to other taxanes. Its synthesis and functionalization provide valuable insights into the chemistry of complex natural products and their applications in medicine .
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9R,10S,15S)-4-acetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11,12-dioxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H47NO13/c1-24-29(57-41(54)35(50)33(26-15-9-6-10-16-26)46-39(52)27-17-11-7-12-18-27)22-45(55)38(58-40(53)28-19-13-8-14-20-28)36-43(5,37(51)34(49)32(24)42(45,3)4)30(48)21-31-44(36,23-56-31)59-25(2)47/h6-20,29-31,33,35-36,38,48,50,55H,21-23H2,1-5H3,(H,46,52)/t29-,30+,31+,33-,35+,36-,38-,43+,44-,45+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJCYABFPESVRKC-VIMPDCIZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=O)C(=O)[C@@]3([C@@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H47NO13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30909476 | |
Record name | N-(3-{[4-(Acetyloxy)-2-(benzoyloxy)-1,7-dihydroxy-9,10-dioxo-5,20-epoxytax-11-en-13-yl]oxy}-2-hydroxy-3-oxo-1-phenylpropyl)benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30909476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
809.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105377-71-7 | |
Record name | 10-Deacetyl-10-oxo-7-epi-taxol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105377717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(3-{[4-(Acetyloxy)-2-(benzoyloxy)-1,7-dihydroxy-9,10-dioxo-5,20-epoxytax-11-en-13-yl]oxy}-2-hydroxy-3-oxo-1-phenylpropyl)benzenecarboximidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30909476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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